3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. It features a chlorine atom at the 3-position and a cyano group at the 4-position. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science, as well as its unique chemical properties.
3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets, making it a compound of interest in drug discovery.
The synthesis of 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be achieved through several methods. A common approach involves the cyclization of 3-chloropyridine-2-carbaldehyde with appropriate reagents to form the desired product. The synthesis typically includes:
The reaction conditions can vary significantly depending on the reagents used, temperature, and solvent choice. For instance, employing continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
The molecular formula of 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is CHClN, with a molecular weight of approximately 179.59 g/mol. The structure features a pyrrole ring fused to a pyridine ring, with distinct functional groups that influence its reactivity and biological activity.
3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can participate in various chemical reactions:
Typical reagents for these reactions include strong nucleophiles for substitution, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Controlled temperatures and specific solvents are crucial for achieving desired outcomes .
The mechanism of action of 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile primarily involves its interaction with molecular targets such as enzymes or receptors. By binding to these targets, it modulates their activity, which can trigger various downstream signaling pathways relevant in therapeutic contexts.
The specific molecular interactions depend on the biological context; for instance, it may inhibit certain kinases or receptors involved in disease pathways .
The compound typically appears as a light yellow solid with a melting point that may vary based on purity and specific synthesis methods.
Key chemical properties include:
Purity levels often exceed 99% when synthesized using optimized methods .
3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several potential applications:
This compound represents a versatile scaffold in chemical research with promising implications across various scientific disciplines.
The pyrrolo[2,3-b]pyridine scaffold serves as a privileged structure in medicinal chemistry due to its dual hydrogen-bonding capacity and planar geometry, which facilitate targeted interactions with kinase hinge regions. Strategic modifications at the C3, C4, and C5 positions enable optimization of electronic properties, steric bulk, and binding affinity. The 3-chloro-4-cyano substitution pattern—exemplified by 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile—creates an electron-deficient core that enhances electrophilic reactivity for cross-coupling while maintaining hydrogen-bond acceptor/donor functionality at N1-H and C2=O. This allows the scaffold to mimic purine nucleobases in kinase inhibition [9]. Modifications at C5 (e.g., halogenation or arylation) exploit proximal hydrophobic pockets in targets like maternal embryonic leucine zipper kinase (MELK), where 5-aryl derivatives exhibit IC₅₀ values as low as 16 nM. Conversely, N1 alkylation disrupts critical hydrogen bonding, reducing potency by >100-fold in MELK inhibitors [9] [10].
Table 1: Impact of Substituents on Pyrrolo[2,3-b]pyridine Bioactivity
| Position | Substituent | Target | IC₅₀/Activity Change | Structural Basis |
|---|---|---|---|---|
| C3 | Cl, CN | MELK, LRRK2 | IC₅₀ = 16–87 nM | Electron withdrawal enhances electrophilicity |
| C5 | Br, Ph, 4-pyridyl | MELK, HNE | IC₅₀ = 16–51 nM | Engages hydrophobic subpockets |
| N1 | m-Toluoyl | HNE | IC₅₀ = 14–87 nM | Blocks solvent exposure without H-bond loss |
| C2 | CN (shifted) | HNE | >10× potency loss | Disrupts H-bond donor capacity at N1-H |
Iterative parallel synthesis enables rapid exploration of C5 and N1 modifications on the pyrrolo[2,3-b]pyridine core. A representative approach involves:
Table 2: Representative C5-Modified Analogs via Parallel Synthesis
| C5 Substituent | N1 Modifier | Yield (%) | Biological Target | Key Activity |
|---|---|---|---|---|
| Br | m-Toluoyl | 78 | HNE | IC₅₀ = 18 nM |
| 4-Pyridyl | m-Toluoyl | 66 | HNE | IC₅₀ = 15 nM |
| 3-Cyanophenyl | m-Toluoyl | 71 | MELK | IC₅₀ = 32 nM |
| 2-Furanyl | Benzoyl | 63 | MELK | IC₅₀ = 48 nM |
Boronate esters serve as pivotal intermediates for introducing (hetero)aryl groups at C5 via Suzuki-Miyaura cross-coupling. The synthesis begins with 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, which undergoes N1 alkylation (e.g., methyl iodide/NaH) followed by Miyaura borylation using Pd(dppf)Cl₂ catalyst and bis(pinacolato)diboron in >90% yield [2]. Key considerations include:
A critical application is the synthesis of Vemurafenib analogs: Suzuki coupling between 3-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile and 3-formylphenylboronic acid installs the biaryl motif central to BRAF inhibition [1] [9]. Post-coupling hydrolysis converts the nitrile to amides for further derivatization.
Table 3: Suzuki Coupling Conditions for Pyrrolo[2,3-b]pyridine Intermediates
| Boronate Reagent | Coupling Partner | Catalyst System | Yield (%) | Application |
|---|---|---|---|---|
| 5-Bromo-3-cyanopyrrolopyridinyl-Bpin | 3-Pyridylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 84 | M1 PAM VU6007477 precursor |
| 3-Iodo-4-cyanopyrrolopyridine | 4-CN-PhB(OH)₂ | Pd-XPhos G3, K₃PO₄ | 76 | MELK inhibitor intermediate |
| 3-Bromo-1-tosylpyrrolopyridine-Bpin | 2-Furanylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 68 | HNE inhibitor core |
The 4-cyano group in 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile serves as a linchpin for synthesizing bioactive amides via controlled hydrolysis or transition-metal-catalyzed coupling. Two primary strategies are employed:
Notably, the Ser195 catalytic triad in amidases hydrolyzes nitriles via a tetrahedral transition state, with mutant enzymes (Ser195Ala) abolishing activity [8]. This chemoselectivity enables late-stage diversification of pyrrolo[2,3-b]pyridine libraries for SAR studies.
Table 4: Bioactive Amides Derived from Nitrile Hydrolysis/Coupling
| Starting Nitrile | Amide Product | Synthetic Route | Bioactivity |
|---|---|---|---|
| 3-Cl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | 4-Carboxamide | H₂SO₄ hydrolysis | MELK inhibitor precursor (IC₅₀ < 50 nM) |
| 5-Bromo-3-cyanopyrrolopyridine | 3-(Pyridin-3-ylcarbamoyl) derivative | HATU coupling | JAK1 inhibitor (IC₅₀ = 41 nM) |
| 3-Iodo-4-cyanopyrrolopyridine | 4-(4-Methylpiperazine-1-carbonyl) | CDI activation | Met kinase inhibitor (Kd = 8.2 nM) |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8